molecular formula C6H2I2N2S B3032413 4,7-Diiodo-2,1,3-benzothiadiazole CAS No. 167281-18-7

4,7-Diiodo-2,1,3-benzothiadiazole

Cat. No. B3032413
M. Wt: 387.97
InChI Key: LXEFYJDGPPWGGL-UHFFFAOYSA-N
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Description

4,7-Diiodo-2,1,3-benzothiadiazole is a derivative of 2,1,3-benzothiadiazole (BTD), which is a core structure widely utilized in the field of photoluminescent compounds and light technology. BTD derivatives are known for their applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies due to their unique electrical and optical properties .

Synthesis Analysis

The synthesis of 4,7-disubstituted benzothiadiazole derivatives, including those with iodine substituents, typically involves multi-step reactions starting from simpler aromatic compounds such as o-methylaniline. These processes may include bromination, hydrolysis, and selective oxidation steps . Additionally, direct arylation methods have been developed to simplify the synthesis of BTD derivatives, providing a more efficient and cost-effective approach .

Molecular Structure Analysis

The molecular structure of BTD derivatives can be influenced by the nature of the substituents at the 4 and 7 positions. For example, the introduction of thiophene rings can lead to orientational disorder and a distribution of internal orientations due to a low rotational barrier, as confirmed by X-ray diffraction studies . The presence of iodine atoms is likely to add to the molecular weight and may influence the electronic properties of the molecule due to their heavy atom effect.

Chemical Reactions Analysis

BTD derivatives can undergo various chemical reactions, including oxidative cyclization mediated by molecular iodine, which can lead to the formation of new C-N and S-N bonds . The presence of iodine substituents may also facilitate further functionalization through cross-coupling reactions, given the reactivity of iodine in such processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of BTD derivatives are closely related to their molecular structure. The introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical behavior of these compounds. For instance, the photophysical properties and excited state dynamics of BTD derivatives can be affected by solvent polarity, with different conformers exhibiting varying dipole moments in the ground and excited states . The thermal, optical, and electrochemical properties of BTD-based polymers have also been systematically investigated, revealing the influence of covalently attached thiophene units on the planarization of the polymer backbone and intermolecular pi-pi interactions .

Scientific Research Applications

Optoelectronic Device Building Block

4,7-Dibromo-2,1,3-benzothiadiazole, a close analogue to 4,7-Diiodo-2,1,3-benzothiadiazole, is used in the organic synthesis of high-performance optoelectronic devices. Its flexibility and crystalline-state fluorescence make it a valuable material in this field. Single crystals of this compound can exhibit elastic bending flexibility and a reversible fluorescence change under mechanical stress, highlighting its potential in flexible optoelectronic applications (Hayashi, Koizumi, & Kamiya, 2017).

Fluorescent Sensors

Benzothiadiazole-based compounds, including derivatives of 4,7-Diiodo-2,1,3-benzothiadiazole, have been synthesized for selective detection of ions like Cu2+ and OH–. These compounds demonstrate high selectivity and sensitivity in fluorescence quenching, making them useful as fluorescent sensors. Some of these compounds also exhibit cell permeability, allowing for applications in living cell detection (Tian et al., 2019).

Bulk Heterojunction Solar Cells

The derivative 4,7-Di(thiophen-2-yl)benzothiadiazole (DTBT) is a key component in donor-acceptor low bandgap polymers for bulk heterojunction (BHJ) photovoltaics. This application is significant due to the high efficiency of these solar cells. The positioning of alkyl chains on the DTBT unit can affect the properties of the polymers, demonstrating the importance of structural variation in these materials (Zhou et al., 2010).

Organic Light-Emitting Diodes (OLEDs)

Photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles exhibit properties suitable for testing as OLEDs. These derivatives have high fluorescent quantum yields and electron affinities, making them promising materials for OLED applications (Neto et al., 2005).

Luminescent Materials

Compounds based on 2,1,3-benzothiadiazole with carbazole moieties, such as 4,7-dicarbazyl-[2,1,3]-benzothiadiazole, have been synthesized and exhibit enhanced optical properties and thermostability. These materials show promise as efficient luminescent materials due to their strong absorption peaks and high photoluminescence quantum yields in various solvents (Tao et al., 2011).

Electronic Materials

The synthesis of novel acceptor units like 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole has shown potential in changing charge transport behavior in conjugated polymers. This innovation is crucial for developing materials with specific electronic properties, such as those used in photonic and electronic materials (Casey et al., 2015).

Future Directions

The future of 4,7-Diiodo-2,1,3-benzothiadiazole lies in its potential applications in the field of organic electronics. Its use as a building block in the synthesis of light-emitting diodes and conducting polymers opens up possibilities for the development of more efficient and versatile electronic devices .

properties

IUPAC Name

4,7-diiodo-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2I2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEFYJDGPPWGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2I2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738284
Record name 4,7-Diiodo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Diiodo-2,1,3-benzothiadiazole

CAS RN

167281-18-7
Record name 4,7-Diiodo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Tomura, M Akhtaruzzaman, K Suzuki… - … Section C: Crystal …, 2002 - scripts.iucr.org
In the crystal structures of the title compounds, C6H2I2N2S, (I), and C12H4I2N4S2, (II), respectively, a large number of short inter-heteroatom contacts, such as S⋯N, I⋯I and N⋯I, are …
Number of citations: 15 scripts.iucr.org
CG Bangcuyo, U Evans, ML Myrick, UHF Bunz - Macromolecules, 2001 - ACS Publications
Introduction. Poly (aryleneethynylene) s1a are an increasingly important class of stable, highly luminescent polymers with attractive optical, 1 electronic, 2 and sensory3 properties. Until …
Number of citations: 80 pubs.acs.org
X Zhang, Y Gao, S Li, X Shi, Y Geng… - Journal of Polymer …, 2014 - Wiley Online Library
Poly(5,6‐difluoro‐2,1,3‐benzothiadiazole‐alt‐9,9‐dioctylfluorene) was successfully synthesized via direct arylation polycondensation of 5,6‐difluoro‐2,1,3‐benzothiadiazole and 2,7‐…
Number of citations: 31 onlinelibrary.wiley.com
BAD Neto, AAM Lapis… - European Journal of …, 2013 - Wiley Online Library
2,1,3‐Benzothiadiazole (BTD) is one of the most important nuclei used in the chemistry of photoluminescent compounds and applicable for light technology. The understanding of its …
MS Miranda, MAR Matos, VMF Morais… - The Journal of Chemical …, 2012 - Elsevier
The present work reports an experimental study on the energetics of 2,1,3-benzothiadiazole and a computational study on its structure, energetics and aromaticity. In the experimental …
Number of citations: 27 www.sciencedirect.com
HH Chang, CE Tsai, YY Lai, WW Liang, SL Hsu… - …, 2013 - ACS Publications
A pentacyclic indacenodiselenophene (IDS) arene was synthesized via intramolecular Friedel-Craft cyclization of the selenophene moieties. This IDS framework was used as a model …
Number of citations: 63 pubs.acs.org
A Casey, RS Ashraf, Z Fei, M Heeney - Macromolecules, 2014 - ACS Publications
Copolymers of carbazole and 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole (dTBT) incorporating thioalkyl (−SR) and alkoxy (−OR) solubilizing groups on the 2,1,3-benzothiazdiazole (BT) …
Number of citations: 77 pubs.acs.org
S Wen, C Wang, P Ma, YX Zhao, C Li… - Journal of Materials …, 2015 - pubs.rsc.org
A new low band gap conjugated polymer containing a dithieno[3,2-b:2′,3′-d]silole (DTS) donor unit and a fluorinated 4,7-dithien-2-yl-2,1,3-benzothiadiazole (DTffBT) acceptor unit …
Number of citations: 18 pubs.rsc.org
S Hamer, F Röhricht, M Jakoby… - Beilstein journal of …, 2019 - beilstein-journals.org
We report the synthesis of five dicarboxylic acid-substituted dipolar molecular rotors for the use as linker molecules in metal-organic frameworks (MOFs). The rotor molecules exhibit …
Number of citations: 3 www.beilstein-journals.org
X Wang, ZG Zhang, H Luo, S Chen, S Yu, H Wang… - Polymer …, 2014 - pubs.rsc.org
Thieno[3,2-b]thiophene-bridged polymer semiconductors, P(BDT-TT-HBT) and P(BDT-TT-FBT), combining a benzo[1,2-b:4,5-b′]dithiophene donor unit and a benzothiadiazole or …
Number of citations: 58 pubs.rsc.org

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